6-Nitro-1,3-benzodioxol-5-ol

Physicochemical profiling Medicinal chemistry Solubility prediction

6-Nitro-1,3-benzodioxol-5-ol (CAS 7107-10-0) is a nitro-substituted phenolic derivative of 1,3-benzodioxole, with a molecular formula of C7H5NO5 and a molecular weight of 183.12 g/mol. Commonly referred to as 2-nitro-4,5-(methylenedioxy)phenol or 5-hydroxy-6-nitro-1,3-benzodioxole, the compound exists as a crystalline solid with a melting point of 95–96 °C and a boiling point of approximately 311 °C at 760 mmHg.

Molecular Formula C7H5NO5
Molecular Weight 183.12 g/mol
CAS No. 7107-10-0
Cat. No. B1296558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1,3-benzodioxol-5-ol
CAS7107-10-0
Molecular FormulaC7H5NO5
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])O
InChIInChI=1S/C7H5NO5/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,9H,3H2
InChIKeyBYOPSCVORPQJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-1,3-benzodioxol-5-ol (CAS 7107-10-0) Procurement Guide: Class Profile and Baseline Specifications


6-Nitro-1,3-benzodioxol-5-ol (CAS 7107-10-0) is a nitro-substituted phenolic derivative of 1,3-benzodioxole, with a molecular formula of C7H5NO5 and a molecular weight of 183.12 g/mol [1]. Commonly referred to as 2-nitro-4,5-(methylenedioxy)phenol or 5-hydroxy-6-nitro-1,3-benzodioxole, the compound exists as a crystalline solid with a melting point of 95–96 °C and a boiling point of approximately 311 °C at 760 mmHg . Its structure features a hydroxyl group at the 5-position and a nitro group at the 6-position on the benzodioxole scaffold, a combination that confers distinct hydrogen-bonding capacity (1 H-bond donor, 6 H-bond acceptors) and a calculated logP of 1.55 . Historically, this compound has been designated as a fungicide belonging to the dimethoxyphenyl group, with documented efficacy against oomycete pathogens such as Phytophthora spp. . Current commercial availability is limited, with vendors typically supplying the compound at ≥95% purity .

Why 6-Nitro-1,3-benzodioxol-5-ol Cannot Be Replaced by Generic Nitro-Benzodioxole Analogs Without Scientific Verification


Within the nitro-benzodioxole chemical space, small structural variations lead to measurable differences in physicochemical and biological profiles. Replacing 6-nitro-1,3-benzodioxol-5-ol with its closest analogs—such as 5-methoxy-6-nitro-1,3-benzodioxole (CAS 10310-02-8), 6-nitro-1,3-benzodioxole (CAS 712-97-0), or 6-nitro-1,3-benzodioxole-5-carboxylic acid (CAS 716-32-5)—without experimental validation introduces risk. The target compound possesses a free phenolic hydroxyl group (pKa-driven ionization, hydrogen-bond donor capacity), whereas the 5-methoxy analog is permanently methylated (no H-bond donor, higher logP 1.85 vs. 1.55), altering solubility, permeability, and target engagement . The unsubstituted 6-nitro-1,3-benzodioxole lacks the 5-position functionality entirely, eliminating both hydrogen-bonding and derivatization handles. Furthermore, literature-derived antimicrobial and antifungal activity data, while sparse, suggest structure-dependent potency: the 5-hydroxy-6-nitro substitution pattern has been specifically claimed in patents for anti-oomycete fungicidal compositions [1]. These differences mean that procurement decisions predicated on 'in-class' similarity without direct comparative data risk selecting a compound with divergent reactivity, bioactivity, or physicochemical behavior. The quantitative evidence below substantiates these differentiation points.

6-Nitro-1,3-benzodioxol-5-ol: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Capacity Distinguishes 6-Nitro-1,3-benzodioxol-5-ol from the 5-Methoxy Analog

The presence of a free phenolic hydroxyl group in 6-nitro-1,3-benzodioxol-5-ol provides one hydrogen-bond donor (HBD), whereas the 5-methoxy analog (CAS 10310-02-8) lacks any HBD. This difference has downstream consequences for aqueous solubility, membrane permeability, and target binding. The target compound has a calculated logP of 1.55 and a polar surface area (PSA) of 81.8–84.5 Ų . In contrast, 5-methoxy-6-nitro-1,3-benzodioxole has a higher calculated logP of 1.85 and a lower PSA of 70.8 Ų . The logP difference of 0.30 units corresponds to an approximately 2-fold difference in octanol-water partition coefficient, favoring greater aqueous solubility for the target compound. The HBD capability also enables the target compound to act as a hydrogen-bond donor in supramolecular interactions and enzyme binding, a feature absent in the methoxy analog.

Physicochemical profiling Medicinal chemistry Solubility prediction

Antimicrobial Activity: Quantitative MIC Comparison Suggests Functional Group-Dependent Potency

6-Nitro-1,3-benzodioxol-5-ol has demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with reported reduction in bacterial viability at concentrations as low as 50 µg/mL (~273 µM) . For comparison, the closely related 5-methoxy-6-nitro-1,3-benzodioxole exhibited an MIC of 8 µM against Enterococcus faecalis (a Gram-positive bacterium) . Although the bacterial strains differ, the ~34-fold lower molar concentration required for the 5-methoxy analog suggests that the methoxy substitution may confer greater intrinsic antibacterial potency than the hydroxy group against Gram-positive species, while the hydroxy analog retains measurable broad-spectrum activity. Direct head-to-head comparison data under identical assay conditions are not publicly available; this evidence is therefore classified as cross-study comparable with noted limitations.

Antimicrobial screening Structure-activity relationship Drug discovery

Fungicidal Specificity: Patent Claims Target Oomycete Pathogens with the 5-Hydroxy-6-Nitro Motif

Japanese Patent JPS59196897A, assigned to Sumitomo Chemical Co., explicitly claims 4,5-methylenedioxy-2-nitrophenol (synonym for 6-nitro-1,3-benzodioxol-5-ol) as the phenolic component of thionophosphonic acid amide derivatives with preventive, remedial, and fungicidal activity against Phycomycetes pathogens including Phytophthora infestans and Pseudoperonospora cubensis [1]. While quantitative EC50 values are not disclosed in the patent abstract, the specificity of the claim to the 5-hydroxy-6-nitro substitution pattern—rather than the 5-methoxy, 5-unsubstituted, or 5-carboxy analogs—indicates that this particular substitution pattern was selected from a broader set of nitro-benzodioxole derivatives for optimal fungicidal efficacy in the formulated end product. This class-level inference is supported by a later pesticidal benzodioxole patent (US 4,056,625) that enumerates preferred substitution patterns and notes that 4-hydroxyl-1,3-benzodioxole intermediates are essential for carbamoylation to yield active insecticides [2].

Agrochemical fungicides Oomycete control Plant pathology

Synthetic Versatility: Free Phenolic Hydroxyl Enables Derivatization Pathways Blocked in the 5-Methoxy Analog

The phenolic hydroxyl group of 6-nitro-1,3-benzodioxol-5-ol provides a direct handle for acylation, alkylation, sulfonation, phosphorylation, and carbamoylation reactions. The patent literature demonstrates that this compound serves as the key phenolic intermediate for generating insecticidal phosphoramidothioates (via reaction with thionophosphonic acid amide chlorides) [1] and for carbamoylation to yield N-substituted carbamates with pesticidal activity [2]. In contrast, the 5-methoxy analog (CAS 10310-02-8) cannot undergo these transformations without prior demethylation, and the 5-unsubstituted analog (CAS 712-97-0) lacks a functional handle at this position entirely. The commercial availability of 6-nitro-1,3-benzodioxol-5-ol at 95–97% purity further supports its direct use as a synthetic building block without additional purification steps.

Organic synthesis Chemical intermediates Derivatization

High-Confidence Application Scenarios for 6-Nitro-1,3-benzodioxol-5-ol Based on Quantitative Differentiation Evidence


Agrochemical Fungicide Development Targeting Oomycete Plant Pathogens

Research programs developing preventive or curative fungicides against Phytophthora infestans (potato late blight), Pseudoperonospora cubensis (cucurbit downy mildew), and related Phycomycetes should prioritize 6-nitro-1,3-benzodioxol-5-ol as the phenolic building block. Patent JPS59196897A specifically claims the 5-hydroxy-6-nitro substitution pattern for generating thionophosphonic acid amide fungicides [1]. The free phenolic OH is essential for the key phosphorylation step; the 5-methoxy analog cannot be directly substituted. This scenario leverages Evidence Items 3 and 4 from Section 3.

Medicinal Chemistry Programs Requiring Hydrogen-Bond Donor Capacity and Derivatizable Phenolic Handle

Structure-based drug design efforts that require a hydrogen-bond donor for target engagement (e.g., kinase hinge-binding, protease active-site interactions) benefit from the 5-OH group of 6-nitro-1,3-benzodioxol-5-ol. With 1 HBD and an optimized logP of 1.55, this compound offers a balanced polarity profile for lead-like or fragment-based screening libraries [1]. The OH group enables rapid SAR exploration through O-alkylation, acylation, or carbamoylation, as demonstrated in patent literature [2]. This scenario stems from Evidence Items 1 and 4.

Comparative Antimicrobial SAR Studies on Nitro-Benzodioxole Scaffolds

Investigators conducting systematic structure-activity relationship (SAR) studies on nitro-benzodioxole antimicrobial agents should include 6-nitro-1,3-benzodioxol-5-ol as the 5-OH reference compound. Existing data suggest antibacterial activity at 50 µg/mL against S. aureus and E. coli [1], while the 5-methoxy analog exhibits an MIC of 8 µM against E. faecalis . Direct comparative testing of both compounds under standardized CLSI/EUCAST protocols would resolve whether the observed potency difference is target-dependent or strain-dependent. This scenario is directly derived from Evidence Item 2.

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